molecular formula C10H11BrO3 B13920384 Methyl 4-bromo-5-methoxy-2-methylbenzoate

Methyl 4-bromo-5-methoxy-2-methylbenzoate

Cat. No.: B13920384
M. Wt: 259.10 g/mol
InChI Key: IDIDWUPWKZBALD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-methoxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification process requires an acid catalyst, such as sulfuric acid, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-bromo-5-methoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methoxy-2-methylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-5-methoxy-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 4-bromo-5-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-6-4-8(11)9(13-2)5-7(6)10(12)14-3/h4-5H,1-3H3

InChI Key

IDIDWUPWKZBALD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)OC)Br

Origin of Product

United States

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